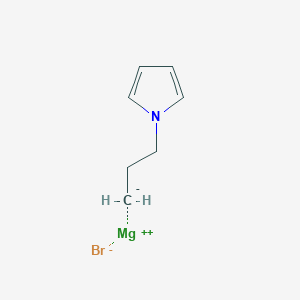
(3-(1H-Pyrrol-1-yl)propyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-pyrrol-1-yl)propyl)magnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules. The presence of the pyrrole ring in its structure adds to its versatility and reactivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-(1H-pyrrol-1-yl)propyl)magnesium bromide typically involves the reaction of 3-(1H-pyrrol-1-yl)propyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Catalysts: No additional catalysts are typically required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds smoothly and to detect any impurities.
Purification: The final product is often purified by distillation or crystallization to achieve the desired concentration and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(1H-pyrrol-1-yl)propyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran, diethyl ether.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
New carbon-carbon bonds: From substitution and coupling reactions.
Applications De Recherche Scientifique
(3-(1H-pyrrol-1-yl)propyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Synthesis of pharmaceuticals: Used in the construction of complex drug molecules.
Material science: Involved in the synthesis of polymers and advanced materials.
Biological research: Utilized in the modification of biomolecules for studying biological processes.
Industrial chemistry: Employed in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of (3-(1H-pyrrol-1-yl)propyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The pyrrole ring can also participate in π-π interactions and hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of a pyrrole ring.
Ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.
(3-(1H-pyrrol-1-yl)propyl)magnesium chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
(3-(1H-pyrrol-1-yl)propyl)magnesium bromide is unique due to the presence of the pyrrole ring, which imparts additional reactivity and selectivity in chemical reactions. The pyrrole ring can engage in various interactions, making this compound particularly useful in the synthesis of heterocyclic compounds and complex organic molecules.
Propriétés
Formule moléculaire |
C7H10BrMgN |
|---|---|
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
magnesium;1-propylpyrrole;bromide |
InChI |
InChI=1S/C7H10N.BrH.Mg/c1-2-5-8-6-3-4-7-8;;/h3-4,6-7H,1-2,5H2;1H;/q-1;;+2/p-1 |
Clé InChI |
NOAZRNGYTQMOHO-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCN1C=CC=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


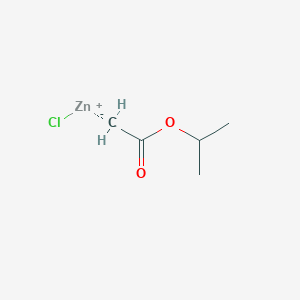
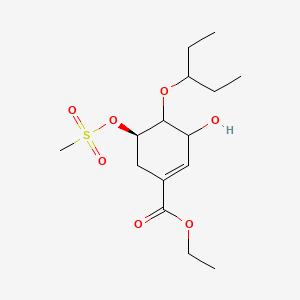
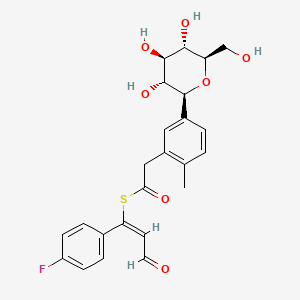
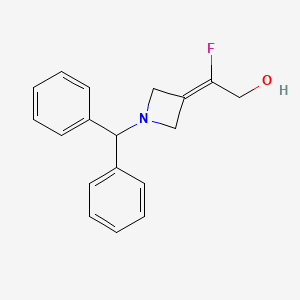
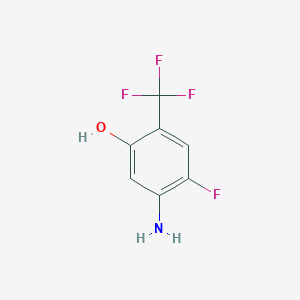
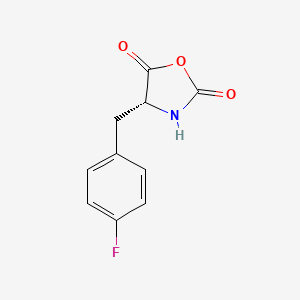
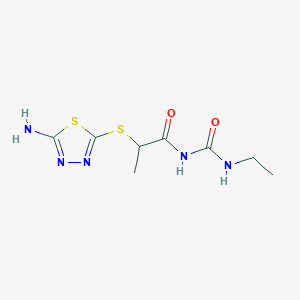
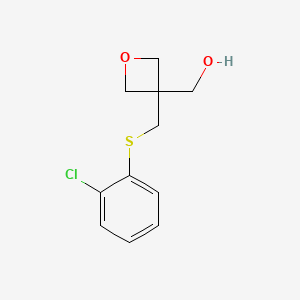
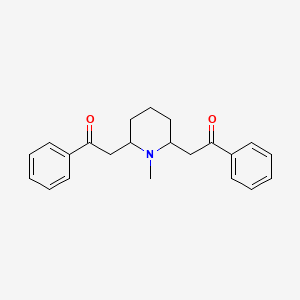
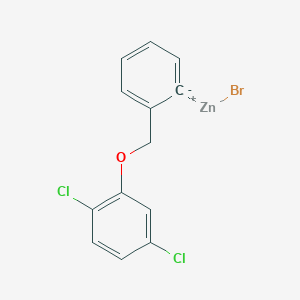
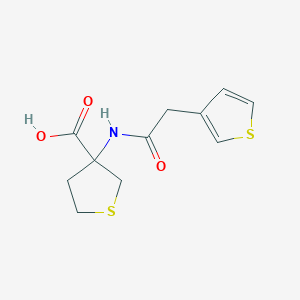

![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
